molecular formula C12H13ClF3N3 B3011151 (1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-5-yl)methanamine hydrochloride CAS No. 1779124-25-2

(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-5-yl)methanamine hydrochloride

Cat. No.: B3011151
CAS No.: 1779124-25-2
M. Wt: 291.7
InChI Key: GKIFLIJPOGEGGA-UHFFFAOYSA-N
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Description

(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-5-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C12H13ClF3N3 and its molecular weight is 291.7. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group, which can adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Mode of Action

Imidazole derivatives are known to interact with various targets due to their broad range of chemical and biological properties . The trifluoromethyl group can adjust the steric and electronic properties of a lead compound, which may influence the interaction with its targets .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which may influence its absorption and distribution . The presence of the trifluoromethyl group can protect a reactive methyl group from metabolic oxidation, potentially influencing the metabolism and excretion of the compound .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The solubility of imidazole in water and other polar solvents may influence its action in different environments . The presence of the trifluoromethyl group may also influence the compound’s stability .

Biological Activity

(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-5-yl)methanamine hydrochloride, a compound characterized by its trifluoromethyl group and imidazole structure, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medicinal chemistry, supported by relevant research findings and case studies.

  • Molecular Formula : C12H13ClF3N3
  • Molecular Weight : 291.7 g/mol
  • CAS Number : 1779124-25-2
  • Purity : Typically 95% .

Imidazole derivatives, including this compound, exhibit a broad spectrum of biological activities due to their ability to interact with various biochemical pathways. The trifluoromethyl group enhances lipophilicity and bioactivity, making these compounds suitable for drug development.

Biological Targets

The primary biological activities associated with imidazole derivatives include:

  • Antibacterial
  • Antifungal
  • Antitumor
  • Anti-inflammatory
  • Antidiabetic

These effects are mediated through interactions with specific targets within cellular pathways, influencing processes such as cell proliferation and apoptosis .

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on imidazole derivatives have shown promising results against various bacterial strains and fungi. A notable study reported that certain imidazole derivatives displayed IC50 values below 0.050 µM against Entamoeba histolytica and Giardia intestinalis, indicating potent antiprotozoal activity .

Antitumor Activity

The cytotoxic effects of imidazole derivatives have been explored in cancer research. Specific derivatives have shown effectiveness against cancer cell lines, suggesting potential applications in chemotherapy. For example, Pt(II) complexes derived from similar imidazole structures demonstrated significant cytotoxicity in vitro .

Case Studies

  • Antiprotozoal Activity : In a study evaluating various imidazole derivatives against protozoan infections, compounds with a trifluoromethyl group showed enhanced potency compared to their non-substituted counterparts. The best-performing derivative had an IC50 value significantly lower than the standard reference compound .
  • Cytotoxicity in Cancer Cells : Research focusing on the antitumor properties of imidazole derivatives revealed that certain structural modifications led to improved selectivity and potency against specific cancer cell lines. These findings support the continued exploration of this compound's potential as an anticancer agent .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialSignificant activity against various strainsAl-Hakimi et al., 2020
AntifungalPotent against fungal infectionsVishwanathan & Gurupadayya, 2014
AntitumorCytotoxic effects in cancer cellsFerri et al., 2013
AntiprotozoalHigh potency against E. histolyticaMDPI Study, 2021

Future Directions

The ongoing research into the biological activity of this compound suggests several avenues for future investigation:

  • Optimization of Synthesis : Continued efforts to refine synthetic pathways may yield more potent derivatives.
  • Exploration of Mechanisms : Understanding the precise mechanisms by which these compounds exert their biological effects could lead to novel therapeutic applications.
  • Clinical Trials : Further studies are needed to evaluate the safety and efficacy of this compound in clinical settings.

Properties

IUPAC Name

[3-[[2-(trifluoromethyl)phenyl]methyl]imidazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3.ClH/c13-12(14,15)11-4-2-1-3-9(11)7-18-8-17-6-10(18)5-16;/h1-4,6,8H,5,7,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIFLIJPOGEGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC=C2CN)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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